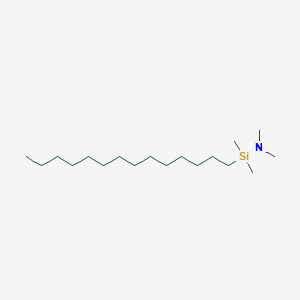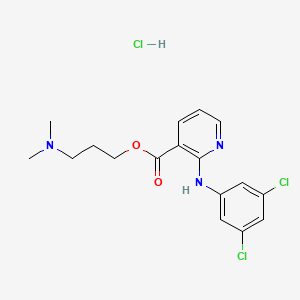
6-Hydroxyluteolin-5-beta-D-glucoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Hydroxyluteolin-5-beta-D-glucoside: is a naturally occurring flavonoid glycoside. It belongs to the class of flavonoid O-glycosides, which are known for their diverse biological activities. This compound is characterized by its molecular formula C21H20O12 and a molecular weight of 464.40 g/mol . It is found in various plants and is known for its antioxidant, anti-inflammatory, and potential anticancer properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxyluteolin-5-beta-D-glucoside typically involves the glycosylation of luteolin. One effective approach is the biotransformation of luteolin glycosides in hydrophilic organic solvents. For instance, Bacillus cereus A46 cells have shown high activity and stability in 5–20% (v/v) dimethyl sulfoxide (DMSO) with 90–98% conversion rates of luteolin glycosides . The reaction mixture usually contains luteolin, sucrose, and DMSO, and is conducted at 30°C with shaking at 200 rpm for 48 hours .
Industrial Production Methods: Industrial production methods for this compound often involve similar biotransformation techniques. The use of glycosyltransferases, such as UDP-glycosyltransferase from rice, has been recorded to glycosylate the hydroxyl groups of luteolin efficiently . These methods are preferred due to their regioselectivity and higher yields compared to traditional chemical glycosylation.
化学反应分析
Types of Reactions: 6-Hydroxyluteolin-5-beta-D-glucoside undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield dihydro derivatives.
科学研究应用
Chemistry: In chemistry, 6-Hydroxyluteolin-5-beta-D-glucoside is studied for its antioxidant properties. It acts as a radical scavenger and can inhibit oxidative stress .
Biology: In biological research, this compound is investigated for its anti-inflammatory and neuroprotective effects. It has shown potential in modulating immune responses and protecting neuronal cells from damage .
Medicine: In medicine, this compound is explored for its anticancer properties. It has been found to induce apoptosis in cancer cells and inhibit tumor growth .
Industry: In the industrial sector, this compound is used in the development of natural antioxidants for food preservation and cosmetic formulations .
作用机制
The mechanism of action of 6-Hydroxyluteolin-5-beta-D-glucoside involves its interaction with various molecular targets and pathways. It exerts its effects primarily through antioxidant and anti-inflammatory pathways. The compound inhibits the production of nitric oxide (NO) and prostaglandin E2 (PGE2), and downregulates the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . Additionally, it modulates the activity of transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which play crucial roles in inflammatory responses .
相似化合物的比较
Luteolin: A flavonoid with similar antioxidant and anti-inflammatory properties.
Luteolin-7-O-glucoside: Another glycosylated form of luteolin with enhanced solubility and bioavailability.
Luteolin-4’-O-glucoside: Known for its cytotoxic activity against certain cancer cell lines.
Uniqueness: 6-Hydroxyluteolin-5-beta-D-glucoside is unique due to its specific glycosylation pattern, which enhances its solubility and bioactivity compared to its aglycone form, luteolin . This glycosylation also contributes to its stability and potential therapeutic applications.
属性
CAS 编号 |
80007-06-3 |
|---|---|
分子式 |
C21H20O12 |
分子量 |
464.4 g/mol |
IUPAC 名称 |
2-(3,4-dihydroxyphenyl)-6,7-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C21H20O12/c22-6-14-17(28)18(29)19(30)21(32-14)33-20-15-10(25)4-12(7-1-2-8(23)9(24)3-7)31-13(15)5-11(26)16(20)27/h1-5,14,17-19,21-24,26-30H,6H2/t14-,17-,18+,19-,21+/m1/s1 |
InChI 键 |
XJHWBSXROLODMH-VPRICQMDSA-N |
手性 SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)O |
规范 SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C=C(C(=C3OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


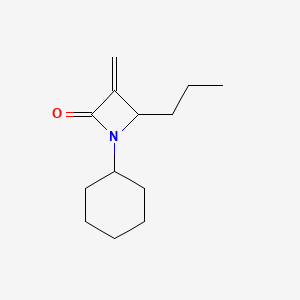
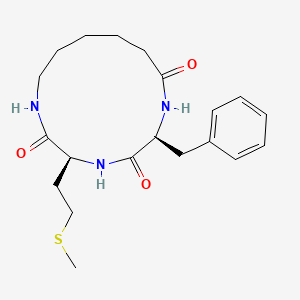
![1-(2,6-Dimethylpyrimidin-4-yl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B14437357.png)

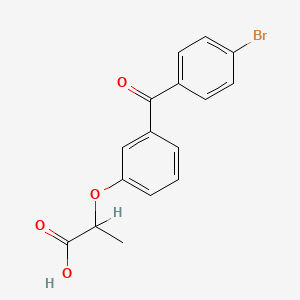
![Oxirane, [[(phenylmethoxy)methoxy]methyl]-](/img/structure/B14437371.png)
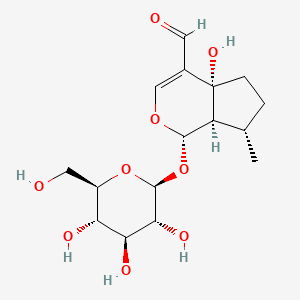


![4-[(E)-(2,6-Dimethyl-4-nitrophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B14437394.png)

![1-[(E)-2-dimethoxyphosphorylethenyl]sulfonyl-4-methylbenzene](/img/structure/B14437403.png)
